Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. It demonstrates a 24-fold selectivity for Akt1 over Akt2, making it a promising candidate for reducing cutaneous toxicity often observed with Akt inhibitors. Hu7691 exhibits low activity in inducing HaCaT (human keratinocyte) apoptosis while maintaining excellent anticancer cell proliferation potencies. []
Compound Description: This compound is a heterocycle synthesized through the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. The structure of this compound was confirmed through X-ray diffraction and spectral analyses. []
Compound Description: This series of compounds (10-15) incorporates a 3,5-dimethyl-1H-pyrazole moiety into various fused nitrogen and sulfur-containing heterocycles. They were synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by subsequent transformations leading to the final azetidin-2-one derivatives. These compounds were screened for antibacterial activity against four bacterial species and showed promising results. []
Compound Description: This compound is a secondary amine synthesized via the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2) with 3-chloro-4-fluoroaniline using NaBH4/I2 as the reducing agent. []
BMS-695735
Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It demonstrates broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924. []
Cu(II), Co(II), and Ni(II) Complexes of 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol- -1-yl)methyl]hydrazone
Compound Description: These are a new series of metal complexes synthesized by reacting 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one hydrazone with (3,5-dimethyl-1H-pyrazol-1-yl)methanol and subsequently complexing the resulting ligand with copper(II), cobalt(II), or nickel(II) ions. These complexes were characterized and found to have square-planar, tetrahedral, and octahedral geometries, respectively. These complexes showed enhanced antimicrobial activity compared to the free ligand. []
[11C]MG2-1812
Compound Description: [11C]MG2-1812 is a positron emission tomography (PET) ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2). It exhibits high potency, subtype selectivity, and favorable lipophilicity, making it suitable for in vivo imaging studies. []
(S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate solid dosage forms
Compound Description: This entry refers to a specific solid dosage form of (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate, which is a prodrug designed for the delivery of the anti-obesity drug orlistat. []
6-Chloro-3-(3-arylacryloyl)-2-methyl-4-phenylquinolines and their Conversion to 6-Chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol- 3-yl)-2-methyl-4-phenylquinolines
Compound Description: This entry describes the synthesis of a series of 6-chloro-3-(3-arylacryloyl)-2-methyl-4-phenylquinolines, which are then further converted into 6-chloro-3-(1-phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2-methyl-4-phenylquinolines. These transformations highlight the versatility of the quinoline scaffold and its potential for generating diverse chemical libraries. []
Compound Description: This compound serves as a key intermediate in the synthesis of herbicides. Its preparation involves a two-step process starting from 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which undergoes oxidation with chromium trioxide followed by hydrolysis. []
Compound Description: This compound is characterized by the presence of two quinoline ring systems connected via a 4,5-dihydro-1H-pyrazole ring. The dihydropyrazole ring adopts an envelope conformation, and the overall molecular structure is stabilized by intermolecular C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions. []
Compound Description: This compound is an analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. This analog exhibits a unique binding mode at the N-terminal ATP binding site of HSP90, as revealed by X-ray crystallography. []
Compound Description: This entry refers to a series of hybrid molecules that incorporate a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into various heterocyclic scaffolds, such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These compounds were synthesized through multi-component reactions and represent a strategy for developing new bioactive agents. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group. The crystal structure shows the molecule adopting an envelope conformation stabilized by C—H⋯Cl and C—H⋯O hydrogen bonds. []
Compound Description: AZD1480 is a potent Jak2 inhibitor with potential therapeutic applications in myeloproliferative neoplasms. It effectively inhibits signaling and proliferation of Jak2 V617F cell lines in vitro and demonstrates in vivo efficacy in a TEL-Jak2 model. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed to overcome resistance mechanisms associated with first-generation EGFR tyrosine kinase inhibitors (TKIs). It exhibits high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR. []
Compound Description: GDC-0994 (22) is a selective, orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) activity, a key signaling pathway in cancer development. []
Compound Description: This compound represents an improved AKT inhibiting compound, specifically a crystalline form of the hydrochloride salt of N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide. [, ]
Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate
Compound Description: These are two isomeric compounds resulting from a reaction. The first isomer forms hydrogen-bonded sheets in its crystal structure, while the second isomer forms hydrogen-bonded chains. []
3-(3-Chloro-1H-pyrazol-1-yl)pyridine
Compound Description: This compound serves as a key intermediate in the synthesis of tyclopyrazoflor (1), a potent insecticide. Its synthesis involves a multi-step process that includes a [3 + 2] cyclization, chlorination, and oxidation steps. []
Compound Description: This group encompasses a series of potent and selective androgen receptor (AR) antagonists. These compounds exhibit strong anti-prostate cancer activity, overcoming resistance mechanisms associated with traditional AR antagonists. []
Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with 4-methoxyphenyl and phenyl substituents. The crystal packing of this compound is stabilized by weak C—H⋯O hydrogen bonds. []
Compound Description: This compound is characterized by a 4,5-dihydro-1H-pyrazole ring connected to a benzothiazole ring system. The crystal structure analysis reveals the presence of C—H⋯π interactions, contributing to the overall stability of the molecular packing. []
Compound Description: These are a series of compounds featuring a 1,2,4-triazole ring linked to a 5-methyl-1H-pyrazol-3-yl moiety. They were synthesized and evaluated for their antioxidant activities. []
4-(2-Fluoro-4-[ 11 C]methoxyphenyl)-5-((1-methyl-1 H -pyrazol-3-yl)methoxy)picolinamide
Compound Description: This compound, also known as [11C]5i, is a potential positron emission tomography (PET) ligand. It shows promise for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. []
Compound Description: This series of compounds comprises a pyrazole ring core linked to various substituted phenyl rings. They were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. []
Compound Description: PF-06747775 is a highly potent, irreversible inhibitor of oncogenic EGFR mutants. It exhibits remarkable selectivity for the common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) over wild-type EGFR. []
Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It has been identified as a clinical candidate for the treatment of schizophrenia and represents a novel approach for addressing this complex psychiatric disorder. []
Compound Description: EMP-1 is a pyrazoline derivative synthesized and investigated for its potential as an anti-breast cancer agent. Molecular docking studies suggest that EMP-1 interacts favorably with relevant targets, indicating promise for further development. []
Compound Description: This compound is the product of a multi-step synthesis involving Buchwald–Hartwig arylamination and regioselective nucleophilic aromatic substitution. It has been evaluated for inhibitory potency against kinases harboring a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Compound Description: This compound is a crystalline form of a glucoside derivative. The crystalline form is particularly relevant for pharmaceutical applications due to its improved stability and manufacturing properties. []
Compound Description: This compound is characterized by a triazolo[3,4-b]-1,3,4-thiadiazole ring system linked to a pyrazole ring. The crystal structure analysis confirmed its E stereochemistry and revealed a nearly planar geometry for the fused ring system. This compound has been investigated for its fungicidal activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.